Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
CAS Number: 938465-64-6
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile organic compound that serves as a crucial building block in modern medicinal chemistry and materials science.[1][2] Its utility primarily stems from the presence of a boronic acid functional group, which enables its participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of synthetic organic chemistry, facilitating the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] The hydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, making it a convenient reagent for various applications.[5] This technical guide provides an in-depth overview of the properties, synthesis, and applications of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, with a focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The key properties of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 938465-64-6 | PubChem[6] |
| Molecular Formula | C₉H₁₅BClNO₂ | PubChem[6] |
| Molecular Weight | 215.49 g/mol | PubChem[6] |
| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| SMILES | CN(C)Cc1ccc(cc1)B(O)O.Cl | PubChem[6] |
| InChI | InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | PubChem[6] |
| InChIKey | MMXXOUMISIECKD-UHFFFAOYSA-N | PubChem[6] |
| Computed XLogP3 | 0.8 | PubChem[6] |
| Hydrogen Bond Donor Count | 3 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 3 | PubChem[6] |
| Exact Mass | 215.0884366 | PubChem[6] |
| Monoisotopic Mass | 215.0884366 | PubChem[6] |
| Topological Polar Surface Area | 43.7 Ų | PubChem[6] |
| Heavy Atom Count | 14 | PubChem[6] |
Synthesis
Caption: Plausible synthetic workflow for (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride.
Experimental Protocols
The primary application of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol that can be adapted for its use.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:
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Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
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Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[5][8] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes and can form reversible covalent bonds with diols, a feature that can be exploited for targeted drug delivery and the development of sensors.[9]
While specific biological activities of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The dimethylaminomethylphenyl group can be found in various biologically active molecules, and the boronic acid functionality provides a handle for further chemical modifications or direct biological interactions.
Boronic acid-containing compounds have been successfully developed as drugs, such as bortezomib (a proteasome inhibitor for cancer therapy) and vaborbactam (a β-lactamase inhibitor).[5] This highlights the therapeutic potential of this class of compounds. Research into phenylboronic acids has also shown their potential to inhibit cancer cell migration by affecting signaling pathways involving Rho family GTPases.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a valuable reagent for synthetic chemists, particularly those engaged in drug discovery and materials science. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and other complex structures. While specific biological data for this compound is limited, the broader class of boronic acids holds significant therapeutic promise. Further research into the synthesis of novel compounds using this building block is likely to yield new and valuable discoveries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-((methylamino)methyl)phenyl)boronic acid hydrochloride [myskinrecipes.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | C9H15BClNO2 | CID 68515418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
